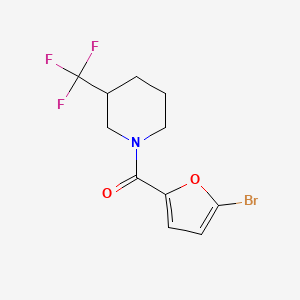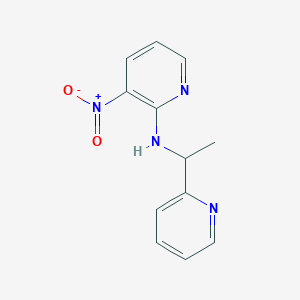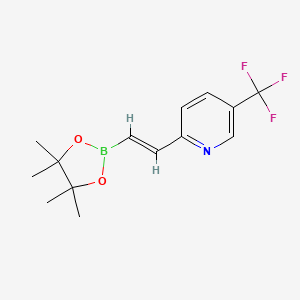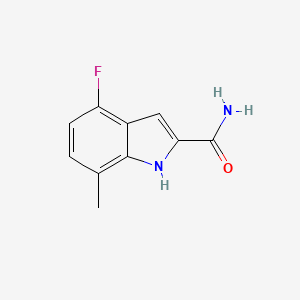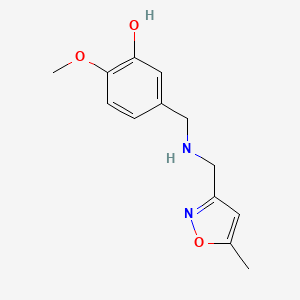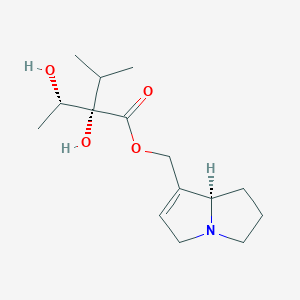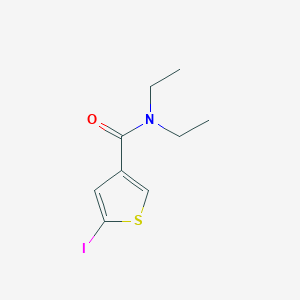
2-Aminomalonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminomalonamide hydrochloride is a chemical compound with the molecular formula C₃H₇N₃O₂·HCl It is a derivative of malonamide, where one of the hydrogen atoms on the central carbon is replaced by an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminomalonamide hydrochloride typically involves the reaction of diethyl 2-aminomalonate with ammonia. The process can be summarized as follows:
Starting Material: Diethyl 2-aminomalonate.
Reaction with Ammonia: Diethyl 2-aminomalonate is treated with 2 M ammonia in methanol at 60°C for 19 hours under an argon atmosphere.
Industrial Production Methods
An improved production method for this compound involves a simple operation where the solvent can be recycled, resulting in fewer waste products. This method is suitable for industrial production due to its high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminomalonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium acetate at 20-65°C.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.
Reduction: Corresponding reduced amides.
Substitution: Halogenated derivatives of 2-aminomalonamide.
Applications De Recherche Scientifique
2-Aminomalonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-aminomalonamide hydrochloride involves its conversion to active intermediates that interact with specific molecular targets. For example, in the synthesis of favipiravir, it undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrazine: Another compound used in the synthesis of favipiravir.
Diethyl malonate: A starting material for the synthesis of various derivatives, including 2-aminomalonamide.
Uniqueness
2-Aminomalonamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of complex molecules. Its role in the production of antiviral drugs highlights its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C3H8ClN3O2 |
|---|---|
Poids moléculaire |
153.57 g/mol |
Nom IUPAC |
2-aminopropanediamide;hydrochloride |
InChI |
InChI=1S/C3H7N3O2.ClH/c4-1(2(5)7)3(6)8;/h1H,4H2,(H2,5,7)(H2,6,8);1H |
Clé InChI |
YCQDFKKZYYDWAB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)(C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
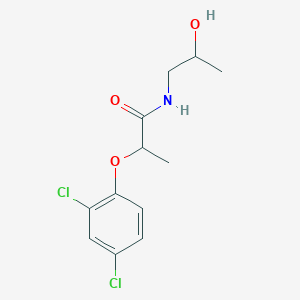
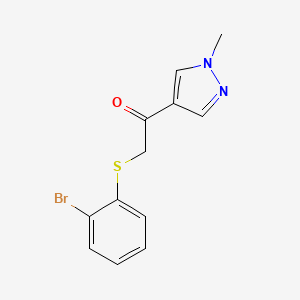
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
